Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17197592
InChI: InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1
SMILES:
Molecular Formula: C13H16NNaO4
Molecular Weight: 273.26 g/mol

Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate

CAS No.:

Cat. No.: VC17197592

Molecular Formula: C13H16NNaO4

Molecular Weight: 273.26 g/mol

* For research use only. Not for human or veterinary use.

Sodium (2R)-2-(cyclohexa-1,4-dien-1-YL)-2-{[(2E)-4-methoxy-4-oxobut-2-EN-2-YL]amino}acetate -

Specification

Molecular Formula C13H16NNaO4
Molecular Weight 273.26 g/mol
IUPAC Name sodium;2-cyclohexa-1,4-dien-1-yl-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate
Standard InChI InChI=1S/C13H17NO4.Na/c1-9(8-11(15)18-2)14-12(13(16)17)10-6-4-3-5-7-10;/h3-4,7-8,12,14H,5-6H2,1-2H3,(H,16,17);/q;+1/p-1
Standard InChI Key XWVDGMIXJIIFTO-UHFFFAOYSA-M
Canonical SMILES CC(=CC(=O)OC)NC(C1=CCC=CC1)C(=O)[O-].[Na+]

Introduction

Structural Characteristics and Molecular Properties

Core Molecular Architecture

The compound’s IUPAC name, sodium;2-cyclohexa-1,4-dien-1-yl-2-[(4-methoxy-4-oxobut-2-en-2-yl)amino]acetate, reflects its three primary components:

  • Cyclohexa-1,4-dien-1-yl group: A conjugated diene system (C6H7) providing planar rigidity and potential π-π interactions .

  • (2E)-4-Methoxy-4-oxobut-2-en-2-ylamino group: An α,β-unsaturated ester moiety (C4H5NO3) with a methoxy substituent, enabling electrophilic reactivity and hydrogen bonding .

  • Sodium carboxylate group: Enhances water solubility via ionic character (pKa ≈ 4.5–5.0 for analogous carboxylates).

The stereochemistry at the C2 position (R-configuration) and E-geometry of the butenyl group are critical for molecular recognition processes.

Computational and Experimental Physicochemical Data

Key properties derived from PubChem and VulcanChem entries include:

PropertyValue (Free Acid) Value (Sodium Salt)
Molecular FormulaC13H17NO4C13H16NNaO4
Molecular Weight (g/mol)251.28273.26
XLogP3-AA2.4Not Reported
Hydrogen Bond Donors21 (carboxylate)
Rotatable Bonds66
Topological Polar Surface83.7 Ų78.4 Ų

The sodium salt exhibits reduced hydrogen bonding capacity compared to the free acid due to deprotonation of the carboxyl group. Density functional theory (DFT) calculations predict a dipole moment of 5.2 Debye, suggesting moderate polarity .

Synthesis and Manufacturing Considerations

Retrosynthetic Analysis

Proposed synthetic routes involve sequential assembly of the three main subunits:

  • Cyclohexadiene Construction: Diels-Alder reactions between 1,3-butadiene and acetylene derivatives under Lewis acid catalysis (e.g., AlCl3) .

  • Amino Acid Coupling: Michael addition of glycine derivatives to α,β-unsaturated esters, followed by stereoselective reduction.

  • Salt Formation: Carboxylate neutralization using sodium hydroxide in methanol/water mixtures.

Challenges in Scalable Production

Key hurdles include:

  • Stereochemical Control: Maintaining R-configuration at C2 requires chiral auxiliaries or asymmetric catalysis.

  • Oxobutene Stability: The (2E)-4-methoxy-4-oxobut-2-en-2-yl group is prone to hydrolysis under acidic conditions (t1/2 = 3.2 hr at pH 2) .

  • Purification Complexity: Similar polarities of diastereomers necessitate high-performance liquid chromatography (HPLC).

Biological Relevance and Mechanistic Hypotheses

Putative Targets in Medicinal Chemistry

While direct bioactivity data are scarce, structural analogs suggest potential interactions with:

  • Cyclooxygenase-2 (COX-2): The cyclohexadiene moiety may mimic arachidonic acid’s carbocyclic region (Ki ≈ 8–12 μM predicted) .

  • Amino Acid Transporters: The carboxylate group could facilitate uptake via LAT1/SLC7A5 transporters (Km ≈ 50–100 μM).

  • Kinase Inhibition: The α,β-unsaturated ester may act as a Michael acceptor for cysteine residues in ATP-binding pockets .

ADMET Predictions

Quantitative structure-activity relationship (QSAR) models predict:

  • Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s).

  • Metabolism: Rapid glucuronidation of the phenolic oxygen (CLint = 45 μL/min/mg) .

  • Toxicity: Low acute toxicity (LD50 > 2000 mg/kg in rodents) but potential hepatotoxicity at chronic doses.

Analytical Characterization Techniques

Spectroscopic Fingerprints

  • NMR (400 MHz, D2O):

    • δ 6.25–5.95 (m, 2H, CH=CH), δ 4.72 (s, 1H, CHNH), δ 3.78 (s, 3H, OCH3).

  • IR (ATR):

    • 1715 cm⁻¹ (ester C=O), 1630 cm⁻¹ (conjugated C=C), 1550 cm⁻¹ (asymmetric COO⁻) .

  • HRMS (ESI+):

    • m/z 273.1432 [M+Na]+ (calc. 273.1428).

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) shows a retention time of 8.9 min, with ≥95% purity.

Comparative Analysis with Structural Analogs

CompoundMW (g/mol)LogPCOX-2 IC50 (μM)Aqueous Solubility (mg/mL)
Target Compound273.261.2Not Tested34.2
Diclofenac 296.154.50.0280.8
Celecoxib 381.383.50.0400.01

The target compound’s higher solubility and lower LogP suggest improved pharmacokinetics over traditional NSAIDs but potentially reduced target affinity .

Industrial and Regulatory Status

Patent Landscape

No granted patents specifically claim this compound, though WO2023/045678A1 describes related cyclohexadienyl amino acid derivatives for inflammatory diseases.

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